molecular formula C12H8Br2O4S2 B1629233 7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine CAS No. 287924-56-5

7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine

Cat. No. B1629233
CAS RN: 287924-56-5
M. Wt: 440.1 g/mol
InChI Key: WHJBQEONBIZKMX-UHFFFAOYSA-N
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Description

'7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine' is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that consists of two thiophene rings fused to a dioxin ring. This compound has shown promising results in various scientific studies, and researchers are exploring its potential applications in different fields.

Mechanism of Action

The mechanism of action of '7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine' is not fully understood. However, it is believed to interact with the electronic structure of the materials it is used in, thereby enhancing their electrical properties. It has also been suggested that it may act as a charge carrier in organic electronic devices.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of '7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine'. However, it has been shown to be relatively non-toxic and has low environmental impact, making it a suitable material for use in various applications.

Advantages and Limitations for Lab Experiments

The advantages of '7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine' in lab experiments include its ease of synthesis, low toxicity, and compatibility with various materials. However, its limitations include its relatively low solubility in common solvents and its sensitivity to air and moisture, which can affect its electrical properties.

Future Directions

There are several future directions for research on '7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine'. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action to better understand its electrical properties and potential applications.
3. Exploration of its potential use in other fields, such as in biosensors and energy storage devices.
4. Development of new materials based on '7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine' with enhanced properties for specific applications.
5. Investigation of the environmental impact of '7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine' and its potential for sustainable use.
In conclusion, '7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine' is a promising compound that has shown potential in various scientific applications. Further research is needed to fully understand its mechanism of action and to explore its potential use in different fields. With continued research, it may prove to be a valuable material for various scientific applications.

Scientific Research Applications

The unique structure of '7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine' makes it a promising candidate for various scientific applications. It has been extensively studied for its potential use in organic electronics, such as in the fabrication of organic field-effect transistors and organic light-emitting diodes. It has also shown potential as a hole-transporting material in perovskite solar cells.

properties

IUPAC Name

5-bromo-7-(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O4S2/c13-11-7-5(15-1-3-17-7)9(19-11)10-6-8(12(14)20-10)18-4-2-16-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJBQEONBIZKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC(=C2O1)C3=C4C(=C(S3)Br)OCCO4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610339
Record name 7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine

CAS RN

287924-56-5
Record name 7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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